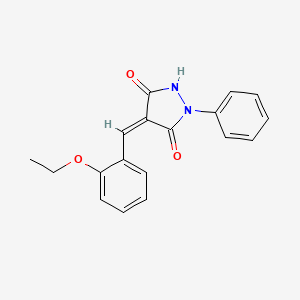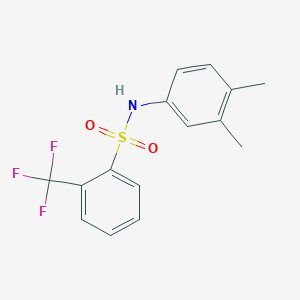![molecular formula C21H29N5O2 B5578806 8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)
8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest is a structurally complex molecule that involves multiple functional groups and ring systems, indicative of its potential for diverse chemical reactivity and applications in various fields of chemistry and pharmacology. The focus will be on the scientific aspects of its synthesis, structure, and properties, excluding its drug use, dosage, and side effects as per the requirements.
Synthesis Analysis
The synthesis of related diazaspiro undecane derivatives typically involves intramolecular spirocyclization of substituted pyridines. This process often entails in situ activation of the pyridine ring, followed by intramolecular addition of an attached β-dicarbonyl nucleophile, demonstrating a general approach to constructing the diazaspiro[5.5]undecane skeleton (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is often conducted using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT studies. These analyses reveal details about the compound's conformation, bond lengths, angles, and electronic structure, essential for understanding its chemical behavior and reactivity (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecan-3-ones and related compounds involves a variety of reactions, including those with electrophiles leading to spirocyclic adducts or derivatives. Such reactions highlight the compound's versatility and potential as an intermediate for further chemical transformations (Cordes, Murray, White, & Barrett, 2013).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their handling and application in synthesis and other areas. Detailed structural analysis, for instance, through X-ray crystallography, provides insights into the compound's solid-state conformation, contributing to the understanding of its physical characteristics.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the compound. Studies on related compounds have explored their reactivity patterns, showcasing the influence of the diazaspiro[5.5]undecan-3-one core on their chemical behavior. For example, reactions involving spirocyclization and functionalization at different positions on the core highlight the compound's chemical versatility (Yang, Xiao-fa, Padilla, & Rotstein, 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of diazaspiro[5.5]undecane derivatives, including those similar to the queried compound, involves innovative chemical methodologies. For instance, the construction of 3,9-diazaspiro[5.5]undecane derivatives can be achieved through intramolecular spirocyclization of substituted pyridines, highlighting a method for constructing complex spirocyclic architectures from simpler precursors (Parameswarappa & Pigge, 2011). Furthermore, the synthesis of nitrogen-containing spiro heterocycles without the need for a catalyst, achieving high yields in a short reaction time, indicates the efficiency and innovation in the synthetic approaches to these compounds (Aggarwal, Vij, & Khurana, 2014).
Potential Biological and Medicinal Applications
Spiro compounds, including diazaspiro[5.5]undecane derivatives, have been explored for their biological and medicinal applications. For example, fluoroquinolone antibacterials substituted with diazaspiro[5.5]undecane have shown potent Gram-positive and Gram-negative activity (Culbertson, Sánchez, Gambino, & Sesnie, 1990), and specific 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have demonstrated significant antihypertensive activity (Clark, Caroon, Repke, Strosberg, Bitter, Okada, Michel, & Whiting, 1983). These findings underscore the therapeutic potential of diazaspiro[5.5]undecane derivatives in addressing cardiovascular diseases and bacterial infections.
Photophysical Studies and Materials Science Applications
The compound and its relatives have also found applications in materials science, as indicated by the photophysical studies of diazaspiro compounds. These studies provide insights into their solvent effects, fluorescence properties, and theoretical computational analyses (Aggarwal & Khurana, 2015), suggesting potential applications in optoelectronic materials and sensors.
Eigenschaften
IUPAC Name |
8-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-16(2)20-24-23-18(28-20)13-25-11-5-8-21(14-25)9-7-19(27)26(15-21)12-17-6-3-4-10-22-17/h3-4,6,10,16H,5,7-9,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWNCBGYKYVWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)CN2CCCC3(C2)CCC(=O)N(C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(5-Isopropyl-1,3,4-oxadiazol-2-YL)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)
![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)

![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)
![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5578769.png)

![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)

![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)
![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)

